molecular formula C16H11Cl2NO5S3 B12128578 2-[(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid

2-[(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid

Cat. No.: B12128578
M. Wt: 464.4 g/mol
InChI Key: NNDRZYGHDYCLBD-RIYZIHGNSA-N
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Description

2-[(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid is a complex organic compound with a unique structure that includes a furan ring, a thiazolidinone ring, and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid typically involves multiple steps. One common approach is to start with the preparation of the furan ring substituted with a 3,4-dichlorophenyl group. This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization.

Next, the thiazolidinone ring is introduced through a reaction involving a thiourea derivative and an α-haloketone

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thiazolidinone ring can be reduced to form thiazolidines.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the sulfonic acid group under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Thiazolidines and related compounds.

    Substitution: Sulfonate esters and amides.

Scientific Research Applications

2-[(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 2-[(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

    2-[(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-3-yl]ethanesulfonic acid: A similar compound with a slight variation in the thiazolidinone ring structure.

    2-[(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid: A compound with a propanoic acid group instead of an ethanesulfonic acid group.

Uniqueness

The uniqueness of 2-[(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a thiazolidinone ring and a sulfonic acid group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H11Cl2NO5S3

Molecular Weight

464.4 g/mol

IUPAC Name

2-[(5E)-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid

InChI

InChI=1S/C16H11Cl2NO5S3/c17-11-3-1-9(7-12(11)18)13-4-2-10(24-13)8-14-15(20)19(16(25)26-14)5-6-27(21,22)23/h1-4,7-8H,5-6H2,(H,21,22,23)/b14-8+

InChI Key

NNDRZYGHDYCLBD-RIYZIHGNSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCS(=O)(=O)O)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCS(=O)(=O)O)Cl)Cl

Origin of Product

United States

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